molecular formula C13H19N B2812329 (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine CAS No. 1212895-72-1

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine

Cat. No.: B2812329
CAS No.: 1212895-72-1
M. Wt: 189.302
InChI Key: BOHFZXYLEIZSCX-ZDUSSCGKSA-N
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Description

Historical Context and Emergence of 2-Arylpyrrolidines in Medicinal Chemistry

The exploration of 2-arylpyrrolidines began gaining momentum in the early 2000s, driven by their structural resemblance to bioactive alkaloids and capacity for stereochemical diversification. A pivotal 2008 study demonstrated that 2-aryl polyhydroxylated pyrrolidines, synthesized from chiral cyclic nitrones, exhibited potent glycosidase inhibitory activity, with IC₅₀ values as low as 0.5 μM against α-glucosidases. This work underscored the pharmacophoric versatility of the 2-aryl substituent, which enhances target binding through π-π stacking and hydrophobic interactions. By 2015, medicinal chemists had systematically incorporated diverse aryl groups—including substituted phenyl, naphthyl, and heteroaromatic moieties—into pyrrolidine scaffolds to optimize selectivity for enzymes and receptors implicated in metabolic disorders, cancer, and neurological diseases.

Significance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

Chiral pyrrolidines occupy a privileged position in drug discovery due to their sp³-hybridized carbons, which provide three-dimensional structural diversity absent in planar aromatic systems. The pseudorotation of the pyrrolidine ring enables dynamic conformational sampling, allowing these molecules to adopt bioactive orientations with minimal energy penalty. For this compound, the stereochemistry at C2 critically influences its binding mode; enantioselective synthesis using imine reductases has proven essential for obtaining high-purity (S)-isomers with desired pharmacological profiles. Recent studies on analogous compounds reveal that minor stereochemical alterations can switch receptor agonism to antagonism, as observed in estrogen receptor modulators.

Overview of the Isopropylphenyl Substitution and Its Research Implications

The isopropylphenyl group in this compound introduces steric bulk and lipophilicity, factors that profoundly impact solubility, membrane permeability, and target engagement. Comparative analyses of substituted 2-arylpyrrolidines indicate that ortho-isopropyl groups on the phenyl ring enforce a twisted conformation, reducing π-orbital overlap with adjacent residues in enzyme active sites while enhancing van der Waals contacts. This substitution pattern also mitigates oxidative metabolism at the benzylic position, as demonstrated in stability studies of related pyrrolidine derivatives. Computational models suggest that the isopropyl group’s branching creates a hydrophobic "pocket shield," improving selectivity for hydrophobic binding clefts in proteins such as glycosidases and kinase isoforms.

Scope and Objectives of Academic Inquiry into this compound

Current research on this compound focuses on three objectives: (1) developing scalable asymmetric synthesis routes to support structure-activity relationship (SAR) studies, (2) elucidating its conformational dynamics through advanced spectroscopic and crystallographic techniques, and (3) profiling its inhibitory activity against biologically relevant targets such as G protein-coupled receptors (GPCRs) and epigenetic regulators. A 2023 study highlights the utility of nickel-catalyzed C–H amination for constructing related pyrrolidine scaffolds with tertiary stereocenters, a method potentially adaptable to this compound’s synthesis. Additionally, the molecule’s capacity to serve as a precursor for condensed polycyclic alkaloids—via ring-closing metathesis or Pictet–Spengler cyclization—remains underexplored.

Table 1: Comparative Analysis of 2-Arylpyrrolidine Derivatives

Substituent on C2 Position Biological Target IC₅₀/EC₅₀ (μM) Key Interaction Mechanism Source
2-(4-Hydroxyphenyl) α-Glucosidase 1.1 Hydrogen bonding with catalytic aspartate
2-(3,5-Diethylphenyl) RORγt Receptor 0.08 Hydrophobic packing in allosteric site
2-(2-Isopropylphenyl) CK1γ Kinase (Predicted) N/A Steric blockade of ATP-binding pocket

Properties

IUPAC Name

(2S)-2-(2-propan-2-ylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHFZXYLEIZSCX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(propan-2-yl)benzaldehyde with (S)-proline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high enantiomeric purity.

Another method involves the use of 2-(propan-2-yl)phenylmagnesium bromide, which reacts with (S)-pyrrolidine-2-carboxylic acid under controlled conditions to form the target compound. This reaction often requires the use of an inert atmosphere and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Anticonvulsant Properties : Studies have shown that similar pyrrolidine compounds can effectively reduce seizure activity in various animal models. For example, derivatives have been evaluated for their efficacy in acute seizure models such as maximal electroshock and pentylenetetrazole-induced seizures .
  • Analgesic Effects : Certain derivatives have demonstrated potential in alleviating pain through mechanisms that involve modulation of neurotransmitter systems involved in pain perception .
  • Neuroprotective Effects : Some studies suggest that (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine may protect neuronal cells from damage caused by inflammatory processes, potentially offering therapeutic avenues for neurodegenerative diseases .

Therapeutic Applications

The compound's pharmacological profile suggests several potential therapeutic applications:

  • Antiepileptic Drugs : Given its anticonvulsant properties, this compound could serve as a lead compound for developing new antiepileptic medications.
  • Pain Management : Its analgesic properties position it as a candidate for pain relief therapies, particularly in neuropathic pain conditions.
  • Neurodegenerative Disease Treatment : The neuroprotective effects observed in preclinical studies indicate potential applications in treating conditions such as Alzheimer's disease, where reducing neuroinflammation is critical .

Mechanism of Action

The mechanism of action of (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(2S)-2-[2-(Propan-2-yl)phenyl]pyrrolidine Pyrrolidine with 2-isopropylphenyl group C₁₃H₁₉N 189.30 Chiral center, lipophilic isopropyl group, potential for asymmetric catalysis
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride Hydrochloride salt of the above compound C₁₃H₂₀ClN 237.76 Enhanced solubility in polar solvents due to ionic form; pharmaceutical relevance
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine Pyrrolidine with benzyloxy-propanoyl substituent C₁₄H₁₉NO₂ 233.31 Ester functionality; increased lipophilicity for membrane permeability studies
(2S)-2-[[(2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Complex sulfur-containing derivative C₂₀H₂₆N₂O₅S 406.50 Thiol group for redox activity; potential prodrug or enzyme inhibitor
(2S,4R)-4-(tert-Butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide Siloxy-protected pyrrolidine with enaminoketone C₂₁H₃₈N₂O₃Si 406.63 Stabilized hydroxyl group via siloxy protection; synthetic intermediate

Key Research Findings

  • Chiral Resolution : The stereochemistry of this compound enables its use in asymmetric catalysis, particularly in synthesizing enantiomerically pure amines .
  • Pharmacokinetics: Hydrochloride salts (e.g., C₁₃H₂₀ClN) demonstrate enhanced metabolic stability in preclinical models compared to non-ionic analogs .
  • Synthetic Utility : Siloxy-protected derivatives (e.g., C₂₁H₃₈N₂O₃Si) act as intermediates in multi-step syntheses, enabling modular functionalization .

Biological Activity

(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a stereogenic center at the 2-position of the pyrrolidine ring, which contributes to its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N. The structure includes a pyrrolidine ring substituted with a propan-2-ylphenyl group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its structure allows it to fit into the active sites of these targets, leading to modulation of various biochemical pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence central nervous system activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains and fungi. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Research on Cytotoxicity

In another investigation focusing on anticancer properties, this compound was tested against A549 human lung cancer cells. The study revealed that the compound induced cytotoxicity comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug .

Applications in Drug Discovery

This compound serves as a promising lead compound in drug discovery efforts targeting various diseases:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing new pharmaceutical compounds with enhanced therapeutic profiles.
  • Industrial Applications : Beyond pharmaceuticals, it has applications in producing specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine, and how is stereochemical control achieved?

  • Methodology : Multi-step synthesis involving chiral catalysts (e.g., asymmetric hydrogenation or organocatalysis) to enforce the (2S) configuration. A common approach includes:

Pyrrolidine ring formation : Cyclization of γ-amino ketones or reductive amination of aldehyde intermediates.

Substituent introduction : Coupling of 2-(propan-2-yl)phenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate the (S)-enantiomer .

  • Key considerations : Reaction temperature, solvent polarity, and catalyst loading (e.g., 5–10 mol% chiral ligands) significantly impact enantiomeric excess (ee).

Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers; mobile phases often include hexane/isopropanol mixtures.
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to confirm substituent positions and coupling constants (e.g., J-values for pyrrolidine protons).
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
    • Validation : Compare experimental optical rotation ([α]D_D) with literature values for (2S)-configured pyrrolidines .

Q. How does the isopropylphenyl substituent influence the compound’s physicochemical properties?

  • Methodology :

  • LogP determination : Reverse-phase HPLC to assess lipophilicity; the isopropyl group increases hydrophobicity compared to unsubstituted analogs.
  • Solubility testing : Use of shake-flask methods in buffers (pH 1–7.4) to quantify aqueous solubility, critical for in vitro assays.
  • Stability studies : Accelerated degradation tests under UV light, heat, or oxidative conditions (e.g., H2_2O2_2) to evaluate shelf-life .

Q. What biological targets are associated with pyrrolidine derivatives, and how might this compound interact with them?

  • Methodology :

  • Receptor binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement.
  • Enzyme inhibition : Test for activity against proteases or kinases via fluorescence-based assays.
  • Structural analogs : Compare with (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid, which interacts with protein-folding pathways .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?

  • Methodology :

  • Chiral SFC/UPLC : Supercritical fluid chromatography with mass spectrometry (SFC-MS) for trace enantiomer detection (limit: <0.1% impurity).
  • Pharmacokinetic impact : Assess enantiomer-specific metabolism using hepatic microsomes; non-target enantiomers may alter toxicity profiles .

Q. What strategies optimize the compound’s metabolic stability without altering its pharmacophore?

  • Methodology :

  • Isotope labeling : 2H^{2}\text{H} or 19F^{19}\text{F} substitution at metabolically vulnerable sites (e.g., benzylic positions).
  • In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor to identify major oxidative pathways. Compare with trifluoromethyl-substituted analogs, which show enhanced stability .

Q. How do computational methods predict the compound’s binding affinity to neurological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2_2 receptors.
  • MD simulations : Assess binding pose stability over 100-ns trajectories; key residues (e.g., Asp114 in D2_2) often form salt bridges with the pyrrolidine nitrogen .

Q. What structural analogs of this compound exhibit improved selectivity for CNS targets?

  • Methodology :

  • SAR studies : Replace the isopropyl group with bioisosteres (e.g., cyclopropyl or trifluoromethyl) and test affinity via competitive binding assays.
  • Case example : Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate shows enhanced blood-brain barrier penetration due to trifluoromethyl hydrophobicity .

Q. How can in vivo toxicity be mitigated through formulation adjustments?

  • Methodology :

  • Prodrug design : Esterification of the pyrrolidine nitrogen to enhance solubility and reduce acute toxicity.
  • Nanoparticle encapsulation : Use of PLGA nanoparticles for sustained release, minimizing peak plasma concentrations .

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